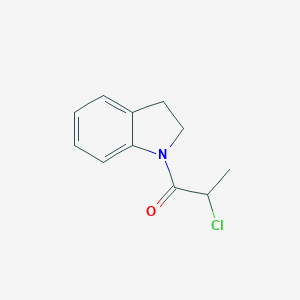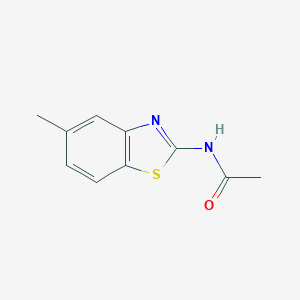
2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine, also known as DDDA, is a chemical compound that belongs to the family of thienoacridine derivatives. It is a synthetic molecule that has been extensively studied for its potential applications in the field of biomedical research. DDDA has been found to possess a variety of interesting biological properties, including anti-tumor, anti-inflammatory, and anti-viral activities. In
Mécanisme D'action
The exact mechanism of action of 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is not fully understood. However, it has been proposed that 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine may exert its anti-tumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine may also induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is thought to be due to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine may also inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of inflammation. The anti-viral activity of 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is thought to be due to its ability to interfere with the replication of viral RNA and DNA.
Biochemical and Physiological Effects:
2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can inhibit the growth of cancer cells, suppress the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of viruses. In vivo studies have shown that 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can inhibit the growth of tumors and reduce inflammation in animal models. However, the toxicity and pharmacokinetics of 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine have not been fully evaluated, and further studies are needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is its potential toxicity, which may limit its use in clinical settings. Additionally, the mechanism of action of 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine. One area of interest is the development of 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine as a potential anti-cancer agent. Further studies are needed to evaluate the efficacy and safety of 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine in animal models and in humans. Another area of interest is the development of 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine as a potential anti-inflammatory agent. Studies are needed to determine the optimal dose and route of administration of 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine for the treatment of inflammatory diseases. Finally, further studies are needed to elucidate the mechanism of action of 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine, which may lead to the development of more potent and selective derivatives of 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine for the treatment of various diseases.
Méthodes De Synthèse
2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine can be synthesized by the reaction of 2,6-dimethyl-4-nitroaniline with 2,7-dibromo-9,9-dioctyl-9H-fluorene in the presence of palladium acetate and triphenylphosphine. The reaction is carried out in anhydrous tetrahydrofuran at room temperature under an inert atmosphere. The resulting product is then reduced with iron powder and hydrochloric acid to yield 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine as a yellow solid.
Applications De Recherche Scientifique
2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has been extensively studied for its potential applications in the field of biomedical research. It has been found to possess a variety of interesting biological properties, including anti-tumor, anti-inflammatory, and anti-viral activities. 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to suppress the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine has been shown to exhibit potent anti-viral activity against a variety of viruses, including HIV-1, herpes simplex virus, and influenza virus.
Propriétés
IUPAC Name |
2,6-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-7-5-10-9-3-4-11(15)8(2)14(9)19(17,18)13(10)6-12(7)16/h3-6H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKSCODNEHPTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-5,5-dioxodibenzothiophene-3,7-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)

![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)

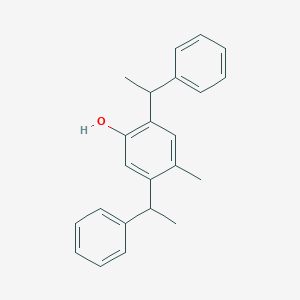

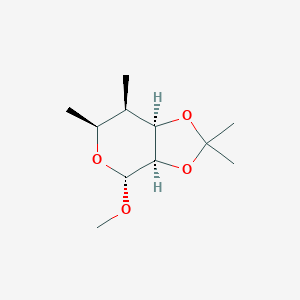


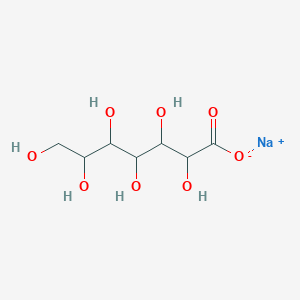
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)

